

# The Cyclopeptide Asterin: A Technical Guide on its Physicochemical Properties and Biological Activities

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Asterin** is a cyclic pentapeptide that has garnered significant interest in the scientific community for its potent anti-inflammatory and antitumor activities. This technical guide provides an in-depth overview of the physical and chemical properties of **Asterin**, with a primary focus on Astin C, a prominent and well-characterized member of the astin family of natural products. The guide also explores the biological activities of the closely related analogue, Astin B, to offer a broader understanding of this class of compounds. Detailed experimental protocols and visualizations of key signaling pathways are included to support further research and drug development efforts.

# **Physicochemical Properties**

The astin family of cyclic peptides is primarily isolated from the medicinal plant Aster tataricus or produced by its endophytic fungus, Cyanodermella asteris[1]. The core structure of astins features a macrocyclic peptide backbone, often containing unusual amino acid residues such as 3,4-dichloroproline, which contributes to their biological activity.

# **Astin C (Asterin)**



Astin C, also referred to as **Asterin**, is a key representative of this class of compounds. Its fundamental properties are summarized in the table below.

| Property          | Value   | Source |
|-------------------|---|--------|
| CAS Number        | 148057-23-2   | [2]    |
| Molecular Formula | C25H33Cl2N5O6   | [2]    |
| Molecular Weight  | 570.5 g/mol   | [2]    |
| IUPAC Name        | (3R,10R,13R,16S,17R,18S)-1<br>7,18-dichloro-3,13-diethyl-10-<br>(hydroxymethyl)-7-phenyl-<br>1,4,8,11,14-<br>pentazabicyclo[14.3.0]nonadec<br>ane-2,5,9,12,15-pentone | [2]    |
| Solubility        | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.   | [3]    |
| Storage           | Long-term storage is recommended at 4°C for up to 6 months. For solutions in DMSO, storage at -20°C for up to two weeks is recommended.                               | [3][4] |

Table 1: Physicochemical Properties of Astin C (Asterin)

# **Astin B**

Astin B is another significant member of the astin family, sharing a similar cyclic peptide structure with Astin C.



| Property            | Value   | Source         |  |
|---------------------|---|----------------|--|
| CAS Number          | 151201-76-2 MedChemExpress  |                |  |
| Molecular Formula   | C25H33Cl2N5O7   | MedChemExpress |  |
| Molecular Weight    | 586.46 g/mol  | MedChemExpress |  |
| IUPAC Name          | (3S,7R,10S,13S,16R,17S,18R)-17,18-dichloro-3-ethyl-13-<br>((S)-1-hydroxyethyl)-10-<br>(hydroxymethyl)-7-phenyl-<br>1,4,8,11,14-<br>pentazabicyclo[14.3.0]nonadec<br>ane-2,5,9,12,15-pentone | MedChemExpress |  |
| Biological Activity | Induces apoptosis and autophagy in human hepatic L-02 cells.  | [5]            |  |

Table 2: Physicochemical Properties of Astin B

# **Biological Activities and Signaling Pathways**

The astin family exhibits a range of biological activities, with Astin C and Astin B demonstrating distinct yet related mechanisms of action.

# Astin C: Inhibition of the cGAS-STING Signaling Pathway

Astin C has been identified as a specific inhibitor of the cGAS-STING signaling pathway, a critical component of the innate immune response to cytosolic DNA[6][7]. This inhibitory activity underlies its anti-inflammatory and potential anticancer effects.

#### Mechanism of Action:

Astin C directly binds to the C-terminal domain of the STING (Stimulator of Interferon Genes) protein[6]. This binding event physically blocks the recruitment of the transcription factor IRF3 (Interferon Regulatory Factor 3) to the STING signalosome[6]. Consequently, the downstream

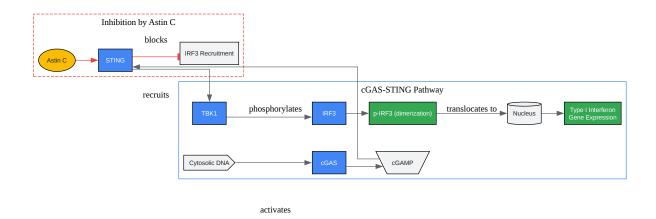


signaling cascade that leads to the production of type I interferons (e.g., IFN- $\beta$ ) and other proinflammatory cytokines is inhibited[6].

#### Quantitative Biological Data:

| Parameter               | Cell Line                                | Value            | Source |
|-------------------------|--|------------------|--------|
| IC50 (Ifnb expression)  | Mouse Embryonic<br>Fibroblasts (MEFs)    | 3.42 μΜ          | [8]    |
| IC50 (Ifnb expression)  | Human Fetal Lung<br>Fibroblasts (IMR-90) | 10.83 μΜ         | [8]    |
| Tumor Growth Inhibition | Sarcoma 180 Ascites<br>Tumor (in vivo)   | 45% at 5.0 mg/kg | [6]    |

Table 3: Biological Activity of Astin C (Asterin)





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Astin C inhibits the cGAS-STING signaling pathway.

# **Astin B: Induction of Apoptosis and Autophagy**

Astin B has been shown to exert cytotoxic effects, particularly hepatotoxicity, through the induction of apoptosis and autophagy in human normal liver L-02 cells[5][9].

#### Mechanism of Action:

The cytotoxic activity of Astin B is mediated by a mitochondria/caspase-dependent apoptotic pathway[9]. Treatment with Astin B leads to:

- Increased Reactive Oxygen Species (ROS): An accumulation of ROS creates oxidative stress within the cells[9].
- Activation of JNK Signaling: The oxidative stress triggers the phosphorylation and activation of c-Jun N-terminal kinase (JNK), a key regulator of apoptosis[9].
- Mitochondrial Dysfunction: This is characterized by the depolarization of the mitochondrial membrane potential and the release of cytochrome c into the cytosol[9].
- Caspase Activation: The release of cytochrome c initiates a caspase cascade, leading to the activation of caspase-9 and caspase-3, which are key executioners of apoptosis[9].

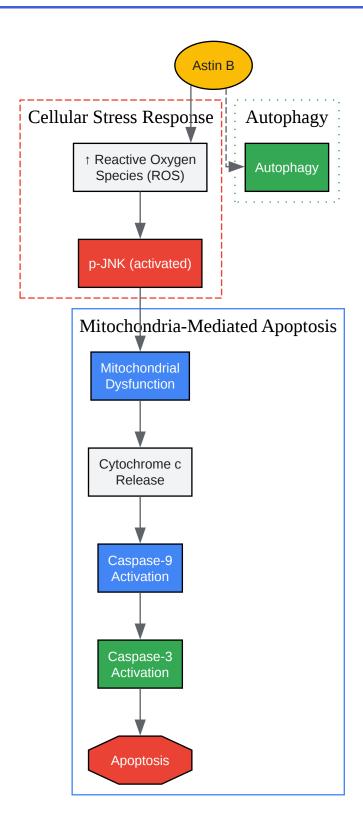
Concurrently, Astin B also induces autophagy, a cellular self-degradation process, which appears to be a protective mechanism against apoptosis[9].

#### Quantitative Biological Data:

| Parameter    | Cell Line          | Concentration<br>Range | Source |
|--------------|--------------------|------------------------|--------|
| Cytotoxicity | Human Hepatic L-02 | 0-60 μΜ                | [5]    |

Table 4: Biological Activity of Astin B





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Astin B induces apoptosis and autophagy.



# **Experimental Protocols**

This section provides an overview of key experimental methodologies for the study of astins.

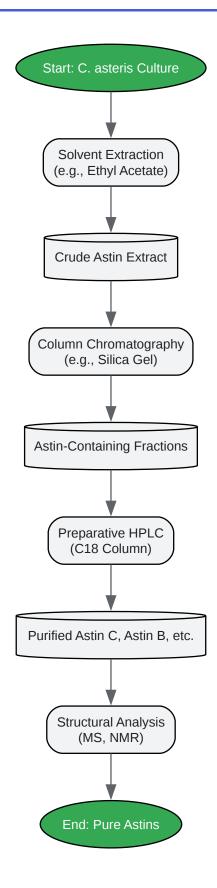
# Isolation and Purification of Astins from Cyanodermella asteris

Astins can be produced and isolated from cultures of the endophytic fungus Cyanodermella asteris.

#### **Protocol Outline:**

- Fungal Culture: C. asteris is cultured in a suitable liquid medium, such as malt extract autolysate (MEA) medium, under controlled conditions (e.g., 22°C, 150 rpm)[10].
- Extraction: After a sufficient growth period (e.g., 2-4 weeks), the culture medium is extracted with an organic solvent like ethyl acetate[10].
- Chromatographic Separation: The crude extract is subjected to chromatographic techniques for purification. This may involve:
  - Column Chromatography: Using silica gel or other stationary phases to perform an initial separation.
  - High-Performance Liquid Chromatography (HPLC): A C18 column is typically used for the final purification of individual astins (Astin A, B, C, etc.)[10].
- Structure Elucidation: The purity and structure of the isolated astins are confirmed using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.





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Workflow for the isolation of astins.



# **Cytotoxicity Assessment: MTT Assay**

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

#### Protocol Outline:

- Cell Seeding: Plate cells (e.g., L-02, cancer cell lines) in a 96-well plate and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the astin compound (e.g., 0-60 μM for Astin B) for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
- Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

# **Apoptosis Detection: Annexin V-FITC/PI Staining**

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

#### Protocol Outline:

- Cell Treatment: Treat cells with the astin compound as described for the cytotoxicity assay.
- Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
- Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin
   V and Propidium Iodide (PI).



- Annexin V-FITC: Binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis.
- Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
- Incubation: Incubate the cells in the dark at room temperature.
- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell
  populations are identified based on their fluorescence:
  - Annexin V- / PI- : Viable cells
  - Annexin V+ / PI- : Early apoptotic cells
  - Annexin V+ / PI+ : Late apoptotic/necrotic cells
  - Annexin V- / PI+ : Necrotic cells

# **Western Blot Analysis of JNK Phosphorylation**

This technique is used to detect the activation of the JNK signaling pathway.

#### Protocol Outline:

- Cell Lysis: After treatment with the astin compound, lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
- Protein Quantification: Determine the protein concentration of the cell lysates.
- SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
- Immunoblotting:
  - Blocking: Block the membrane to prevent non-specific antibody binding.



- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated JNK (p-JNK). A separate blot should be incubated with an antibody for total JNK as a loading control.
- Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
- Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the p-JNK band relative to the total JNK band indicates the level of JNK activation.

### Conclusion

The cyclic peptides of the astin family, particularly Astin C (**Asterin**) and Astin B, represent a promising class of natural products with significant therapeutic potential. Their distinct mechanisms of action, involving the inhibition of the cGAS-STING pathway and the induction of apoptosis via the ROS-JNK axis, respectively, offer multiple avenues for drug development in the areas of inflammation, autoimmune diseases, and oncology. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the physicochemical properties and biological activities of these intriguing compounds. Further studies are warranted to fully elucidate their therapeutic efficacy and safety profiles.

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# References

- 1. Antitumor astins originate from the fungal endophyte Cyanodermella asteris living within the medicinal plant Aster tataricus PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Astin C | C25H33Cl2N5O6 | CID 137796970 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Astin C | CAS:148057-23-2 | Manufacturer ChemFaces [chemfaces.com]
- 4. 379636-10mg | Astin C [148057-23-2] Clinisciences [clinisciences.com]
- 5. medchemexpress.com [medchemexpress.com]



- 6. medchemexpress.com [medchemexpress.com]
- 7. The Cyclopeptide Astin C Specifically Inhibits the Innate Immune CDN Sensor STING -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Astin C | [dcchemicals.com]
- 9. Astin B, a cyclic pentapeptide from Aster tataricus, induces apoptosis and autophagy in human hepatic L-02 cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
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